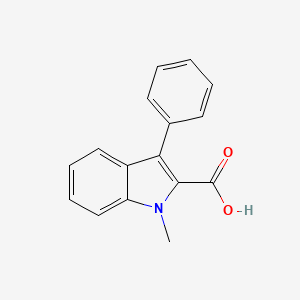

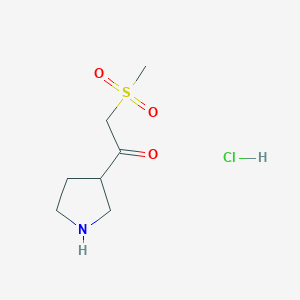

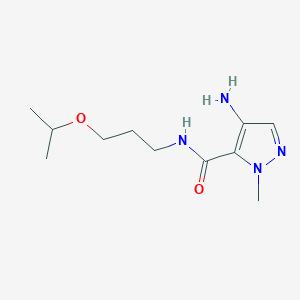

![molecular formula C21H21N5O3 B2482742 (E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid CAS No. 380352-82-9](/img/structure/B2482742.png)

(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multiple steps, including the formation of core structures followed by functionalization. For compounds like the one , methods might include condensation reactions, cyclization, and hydrazinyl group introduction. For instance, the synthesis of Mn(II), Ni(II), Cu(II), and Zn(II) complexes with related ligands has been described, showcasing the importance of coordinating through various functional groups to the metal ion (Singh, Singh, & Singh, 2014).

Molecular Structure Analysis

X-ray diffraction studies are crucial for determining the molecular structure of complex molecules. The molecular structure is influenced by the nature of its functional groups and their spatial arrangement. For instance, investigations into the crystal structures of similar solvates have revealed various symmetry non-equivalent structural arrangements, highlighting how solvation can impact molecular conformation (Singh & Baruah, 2009).

Scientific Research Applications

Synthesis and Optimization

- A study by Ukrainets et al. (2015) explored the modification of the pyridine moiety in related compounds, specifically the methylation of the pyridine ring in pyrido[1,2-a]pyrimidine derivatives. This modification was investigated for optimizing the biological properties of these compounds, including those related to analgesic properties in a standard experimental model "Methylation of position 8 in the pyridine moiety".

Stereochemistry and Cyclization

- Noguchi et al. (2003) conducted a study on the stereoselective generation of conjugated azomethine ylides and their cyclization, which is essential for the formation of the pyrroline-ring. This study provides insights into the structural formation related to compounds like (E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid "Stereoselective pyrroline-ring formation".

Antiallergic Activity Enhancement

- Hermecz et al. (1983) discovered that introducing an (arylamino)methylene moiety into the pyridopyrimidine ring significantly enhanced the antiallergic activity of related compounds. This study highlights the potential of structural modifications in enhancing biological activities "Nitrogen bridgehead compounds".

Plant Growth Stimulation

- Pivazyan et al. (2019) investigated derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, which revealed a pronounced plant growth-stimulating effect. This research suggests possible agricultural applications of compounds within this chemical class "Synthesis and Biological Activity of New Derivatives".

Heterocyclic Synthesis

- Fikry et al. (2015) detailed the synthesis of various heterocyclic compounds, including those related to the pyrido[1,2-a]pyrimidin-4-one class. These findings are relevant for understanding the chemical pathways and potential applications of similar compounds "Synthesis and Reactions of Benzimidazole Derivatives".

properties

IUPAC Name |

4-[(2E)-2-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]hydrazinyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3/c1-14-5-4-12-26-18(14)23-19(25-10-2-3-11-25)17(20(26)27)13-22-24-16-8-6-15(7-9-16)21(28)29/h4-9,12-13,24H,2-3,10-11H2,1H3,(H,28,29)/b22-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIZTPWZJCNLFJ-LPYMAVHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=NNC3=CC=C(C=C3)C(=O)O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)/C=N/NC3=CC=C(C=C3)C(=O)O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

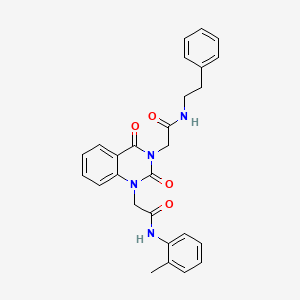

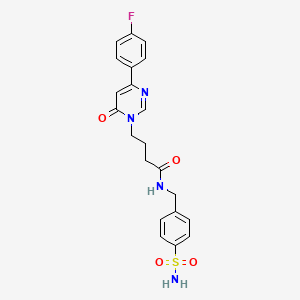

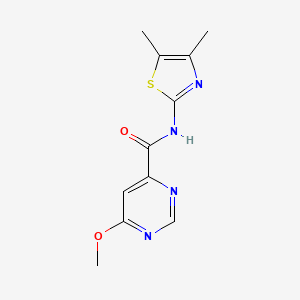

![N-(4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2482662.png)

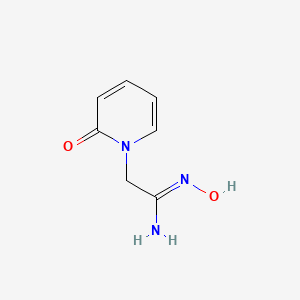

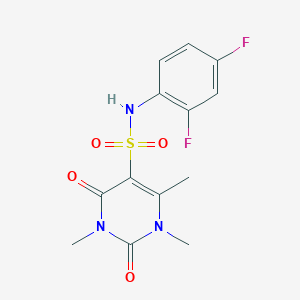

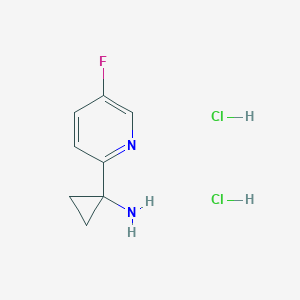

![3-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2482675.png)

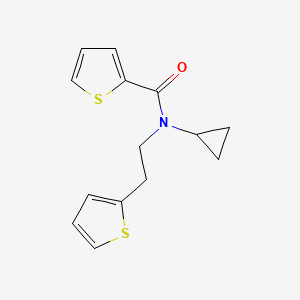

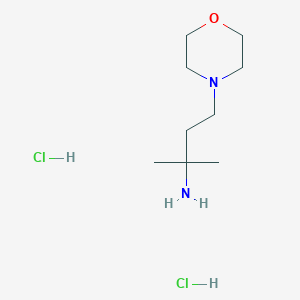

![1-propyl-3-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2482679.png)